GLUFOSINATE AMMONIUM

Catalog No.
S528981
CAS No.
77182-82-2
M.F
C5H15N2O4P
M. Wt
198.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GLUFOSINATE AMMONIUM

CAS Number

77182-82-2

Product Name

GLUFOSINATE AMMONIUM

IUPAC Name

azanium;(3-amino-3-carboxypropyl)-methylphosphinate

Molecular Formula

C5H15N2O4P

Molecular Weight

198.16 g/mol

InChI

InChI=1S/C5H12NO4P.H3N/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H3

InChI Key

ZBMRKNMTMPPMMK-UHFFFAOYSA-N

SMILES

CP(=O)(CCC(C(=O)O)N)O.N

Solubility

Water solubility 1370 g/l (+/- 11%)
In organic solvents at 20 °C, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014
In water, 1,370 g/l @ 22 °C

Synonyms

2-amino-4-methylphosphinobutyric acid, ammonium glufosinate, ammonium-DL-homoalanine-4-yl(methyl)-phosphinate, Basta, DL-glufosinate, glufosinate, glufosinate ammonium, glufosinate-ammonium, glufosinate-P, phosphinothricin, phosphinothricin hydrochloride, phosphinothricin hydrochloride, (S)-isomer, phosphinothricin, (S)-isomer, phosphinothricin, barium (1:1) salt, (+-)-isomer, phosphinothricin, calcium (2:1) salt, (S)-isomer, phosphinothricin, copper (+2) salt, phosphinothricin, diammonium salt, phosphinothricin, dipotassium salt, (S)-isomer, phosphinothricin, disodium salt, phosphinothricin, disodium salt, (S)-isomer, phosphinothricin, monoammonium salt, phosphinothricin, monoammonium salt, (S)-isomer, phosphinothricin, monopotassium salt, (S)-isomer, phosphinothricin, monosodium salt, phosphinothricin, monosodium salt, (S)-isomer, phosphinothricin, sodium salt, (S)-isomer

Canonical SMILES

CP(=O)(CCC(C(=O)O)N)[O-].[NH4+]

Description

The exact mass of the compound Basta is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.91 mwater solubility 1370 g/l (+/- 11%)in organic solvents at 20 °c, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014in water, 1,370 g/l @ 22 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.
  • Herbicide for selecting genetically modified plants: Basta is a trade name for the herbicide glufosinate-ammonium. This herbicide acts by inhibiting the enzyme glutamine synthetase, which is essential for plant growth . Scientists use Basta to select genetically modified plants that have been engineered to be resistant to the herbicide. This selection process relies on the fact that the introduced gene, often referred to as a transgene, confers resistance to Basta. Plants lacking the transgene will be killed by the herbicide, while resistant plants survive and can be further studied or used for breeding purposes .

Basta in isolating Cas9-free mutants

Another application of Basta in plant research utilizes its selective action in a more nuanced way:

  • Identifying plants lacking the Cas9 gene: The CRISPR-Cas9 system is a powerful tool for gene editing in plants. However, after editing, it's crucial to remove the Cas9 gene itself, which can have unintended effects. Researchers can leverage Basta's ability to harm plants here. By growing edited plant populations on media containing Basta, scientists can identify plants that lack the Cas9 gene. These plants, initially stressed by Basta, can sometimes recover when transferred to Basta-free media. This method allows researchers to isolate plants free of the Cas9 editing machinery, leading to "clean" edited lines .

Glufosinate ammonium, a broad-spectrum herbicide, is a phosphinic acid analogue of glutamic acid. It is produced by certain species of Streptomyces bacteria and is often utilized in agriculture to control a variety of weeds. The compound acts primarily by inhibiting glutamine synthetase, an enzyme crucial for ammonia detoxification and amino acid metabolism in plants. This inhibition leads to the accumulation of ammonia, which disrupts cellular processes and ultimately results in plant death .

The primary chemical reaction involving glufosinate ammonium is its interaction with glutamine synthetase. This enzyme catalyzes the conversion of ammonia and glutamate into glutamine. When glufosinate ammonium is applied, it binds irreversibly to the active site of the enzyme, preventing this conversion and causing ammonia levels to rise to toxic levels within plant tissues .

The hydrolysis reaction for synthesizing glufosinate ammonium can be summarized as follows:

3 methyl n butoxy phosphono propionaldehyde+acetic acid+isonitrile+ammonia waterglufosinate ammonium\text{3 methyl n butoxy phosphono propionaldehyde}+\text{acetic acid}+\text{isonitrile}+\text{ammonia water}\rightarrow \text{glufosinate ammonium}

This reaction typically occurs in a solvent such as methanol or ethanol under controlled conditions .

Glufosinate ammonium exhibits significant biological activity as a herbicide due to its mechanism of action. By inhibiting glutamine synthetase, it disrupts nitrogen metabolism in plants, leading to:

  • Increased ammonia concentration
  • Disruption of photosynthesis
  • Cell membrane damage

These effects culminate in the death of target plant species, making glufosinate ammonium effective against both annual and perennial weeds .

The synthesis of glufosinate ammonium involves several steps:

  • Raw Materials: The synthesis begins with 3-methyl n-butoxy phosphono propionaldehyde, acetic acid, isonitrile, and ammonia water.
  • Reaction: These materials are reacted in a solvent (often methanol) at temperatures between 10°C and 30°C for 18-24 hours.
  • Distillation: The reaction mixture is distilled to remove the solvent.
  • Hydrolysis: Hydrochloric acid is added to the product for hydrolysis, yielding glufosinate ammonium with a high yield (up to 87%) .

This method has been noted for its environmental friendliness compared to previous methods that utilized more toxic reagents.

Glufosinate ammonium is primarily used as a herbicide in various agricultural settings. Its applications include:

  • Pre-emergence: Applied before planting crops like corn and soybeans.
  • Post-emergence: Used on glufosinate-tolerant crops to control weeds without damaging the crop itself.
  • Desiccation: Employed as a pre-harvest desiccant for crops such as potatoes and beans .

Additionally, it has applications in non-agricultural settings for controlling unwanted vegetation around landscapes and ornamental trees.

Studies on glufosinate ammonium have investigated its interactions with various biological systems:

  • Toxicological Studies: Research indicates that glufosinate ammonium exhibits low acute toxicity in mammals, with no significant carcinogenic effects observed in long-term studies .
  • Environmental Impact: Its movement in soil varies based on soil type; it tends to leach more in sandy soils than in clay or loam soils .
  • Human Health: Monitoring of dietary exposure has shown that levels remain below concerning thresholds, although it can persist in food products for extended periods .

Several compounds exhibit similar herbicidal properties to glufosinate ammonium. Here are some notable examples:

Compound NameMechanism of ActionKey Differences
GlyphosateInhibits shikimic acid pathwaySystemic herbicide; more selective
BialaphosInhibits protein synthesisPrecursor to glufosinate; less common
ParaquatDisrupts photosynthesisContact herbicide; highly toxic
TrifluralinInhibits cell divisionSoil-applied; selective for certain weeds

Glufosinate ammonium stands out due to its unique mechanism involving glutamine synthetase inhibition, making it effective against a broad spectrum of weeds while being less toxic compared to some alternatives like paraquat .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White to light yellow solid; [HSDB]

Color/Form

White to light yellow crystalline powder

XLogP3

-5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

198.07694396 g/mol

Monoisotopic Mass

198.07694396 g/mol

Heavy Atom Count

12

Density

1.4 g/ml at 20 °C

LogP

log Kow < 0.1 (pH 7, 22 °C)

Odor

Slightly pungent odor

Appearance

Solid powder

Melting Point

215 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C8W4FP6BTY

Related CAS

77182-82-2 (mono-ammonium salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H360Fd: May damage fertility;
Suspected of damaging the unborn child [Danger Reproductive toxicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

MeSH Pharmacological Classification

Enzyme Inhibitors

Mechanism of Action

...Glufosinate ammonium is a structural analogue of glutamate & acts in plants by inhibition of glutamine synthetase leading to a complete breakdown of ammonia metab. Owing to the structural analogy of glufosinate ammonium to glutamate, its effect on various glutamate-utilizing systems needed to be investigated in mammals. Although in laboratory animals glufosinate ammonium causes an inhibition of glutamine synthetase activity in different tissues, this inhibition led to slight increases of glutamate and ammonia levels at high sublethal and lethal doses only. After oral admin for 28 days, glufosinate ammonium had no effect on glutathione & carbohydrate metab & no effect on biosynthesis of non-essential amino acids in rats & dogs. Glufosinate ammonium does not interfere with various neurotransmitter receptors in vitro & does not influence the catecholamine neurotransmitter tissue concn after iv application. The results of these studies show that ... in mammals the inhibition of glutamine synthetase activity in various tissues does not lead to a breakdown of ammonia metab. The mammalian metab ... compensates for this inhibition of glutamine synthetase activity by various other metabolic pathways ...

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

77182-82-2

Metabolism Metabolites

The principal metabolite in urine & feces is 3-[hydroxy(methyl)phosphinoyl]propionic acid.
In plants, degradation of glufosinate-ammonium involves deamination, decarboxylation, & finally beta-oxidation to carbon dioxide.

Associated Chemicals

Phosphinothricin;51276-47-2
Glufosinate;53369-07-6

Wikipedia

Glufosinate

Biological Half Life

...A 65-yr-old male ingested BASTA, which contains 20% w/v of glufosinate ammonium... The changes in serum glufosinate concn exhibited T-1/2 alpha of 1.84 and T-1/2 beta of 9.59 hr. /BASTA/

Use Classification

Agrochemicals -> Pesticides

Analytic Laboratory Methods

Pesticide or Metabolite (M) Common Name: Glufosinate-ammonium; Commodity: Almond hulls, almond meat; Method Source: Hoechst-Celanese; Method ID: HRAV-5A; Method Date: 4/20/89; Instrument: GC/FPD; Estimated LOQ (ppm): 0.05. /From table/
Pesticide or Metabolite (M) Common Name: Glufosinate-ammonium; Commodity: Canola seed, sugarbeet roots; Method Source: Aventis Crop Science; Method ID: BK/01/99; Method Date: 5/20/2000; Instrument: GC/FPD; Estimated LOQ (ppm): 0.05. /From table/

Stability Shelf Life

Stable /with exposure to/ light.

Dates

Modify: 2023-08-15
1: Zhang Y, Wang K, Wu J, Zhang H. Field dissipation and storage stability of glufosinate ammonium and its metabolites in soil. Int J Anal Chem. 2014;2014:256091. doi: 10.1155/2014/256091. Epub 2014 Oct 13. PubMed PMID: 25374604; PubMed Central PMCID: PMC4211169.
2: Jeong TO, Yoon JC, Lee JB, Jin YH, Hwang SB. Reversible Splenial Lesion Syndrome (RESLES) Following Glufosinate Ammonium Poisoning. J Neuroimaging. 2015 Nov-Dec;25(6):1050-2. doi: 10.1111/jon.12216. Epub 2015 Feb 14. PubMed PMID: 25682793.
3: Lajmanovich RC, Cabagna-Zenklusen MC, Attademo AM, Junges CM, Peltzer PM, Bassó A, Lorenzatti E. Induction of micronuclei and nuclear abnormalities in tadpoles of the common toad (Rhinella arenarum) treated with the herbicides Liberty® and glufosinate-ammonium. Mutat Res Genet Toxicol Environ Mutagen. 2014 Jul 15;769:7-12. doi: 10.1016/j.mrgentox.2014.04.009. Epub 2014 Apr 24. PubMed PMID: 24769302.
4: Raina-Fulton R. A review of methods for the analysis of orphan and difficult pesticides: glyphosate, glufosinate, quaternary ammonium and phenoxy acid herbicides, and dithiocarbamate and phthalimide fungicides. J AOAC Int. 2014 Jul-Aug;97(4):965-77. Review. PubMed PMID: 25145125.
5: Wu X, Chen X, Xiao H, Liu B. [Simultaneous determination of glyphosate and glufosinate-ammonium residues in tea by ultra performance liquid chromatography-tandem mass spectrometry coupled with pre-column derivatization]. Se Pu. 2015 Oct;33(10):1090-6. Chinese. PubMed PMID: 26930967.
6: Weigel D, Glazebrook J. Glufosinate ammonium selection of transformed Arabidopsis. CSH Protoc. 2006 Dec 1;2006(7). pii: pdb.prot4670. doi: 10.1101/pdb.prot4670. PubMed PMID: 22484686.
7: Moon JM, Chun BJ. Serial ammonia measurement in patients poisoned with glufosinate ammonium herbicide. Hum Exp Toxicol. 2016 May;35(5):554-61. doi: 10.1177/0960327115595688. Epub 2015 Jul 15. PubMed PMID: 26178875.
8: Laugeray A, Herzine A, Perche O, Hébert B, Aguillon-Naury M, Richard O, Menuet A, Mazaud-Guittot S, Lesné L, Briault S, Jegou B, Pichon J, Montécot-Dubourg C, Mortaud S. Pre- and postnatal exposure to low dose glufosinate ammonium induces autism-like phenotypes in mice. Front Behav Neurosci. 2014 Nov 20;8:390. doi: 10.3389/fnbeh.2014.00390. eCollection 2014. PubMed PMID: 25477793; PubMed Central PMCID: PMC4238406.
9: Áy Z, Mihály R, Cserháti M, Kótai É, Pauk J. The effect of high concentrations of glufosinate ammonium on the yield components of transgenic spring wheat (Triticum aestivum L.) constitutively expressing the bar gene. ScientificWorldJournal. 2012;2012:657945. doi: 10.1100/2012/657945. Epub 2012 May 2. PubMed PMID: 22649303; PubMed Central PMCID: PMC3354593.
10: Calas AG, Perche O, Richard O, Perche A, Pâris A, Lauga F, Herzine A, Palomo J, Ardourel MY, Menuet A, Mortaud S, Pichon J, Montécot-Dubourg C. Characterization of seizures induced by acute exposure to an organophosphate herbicide, glufosinate-ammonium. Neuroreport. 2016 May 4;27(7):532-41. doi: 10.1097/WNR.0000000000000578. PubMed PMID: 27031874.
11: Peltzer PM, Junges CM, Attademo AM, Bassó A, Grenón P, Lajmanovich RC. Cholinesterase activities and behavioral changes in Hypsiboas pulchellus (Anura: Hylidae) tadpoles exposed to glufosinate ammonium herbicide. Ecotoxicology. 2013 Sep;22(7):1165-73. doi: 10.1007/s10646-013-1103-8. Epub 2013 Jul 19. PubMed PMID: 23868463.
12: Herzine A, Laugeray A, Feat J, Menuet A, Quesniaux V, Richard O, Pichon J, Montécot-Dubourg C, Perche O, Mortaud S. Perinatal Exposure to Glufosinate Ammonium Herbicide Impairs Neurogenesis and Neuroblast Migration through Cytoskeleton Destabilization. Front Cell Neurosci. 2016 Aug 9;10:191. doi: 10.3389/fncel.2016.00191. eCollection 2016. PubMed PMID: 27555806; PubMed Central PMCID: PMC4977287.
13: Faro LR, Ferreira Nunes BV, Alfonso M, Ferreira VM, Durán R. Role of glutamate receptors and nitric oxide on the effects of glufosinate ammonium, an organophosphate pesticide, on in vivo dopamine release in rat striatum. Toxicology. 2013 Sep 15;311(3):154-61. doi: 10.1016/j.tox.2013.06.008. Epub 2013 Jun 28. PubMed PMID: 23810826.
14: Park JS, Kwak SJ, Gil HW, Kim SY, Hong SY. Glufosinate herbicide intoxication causing unconsciousness, convulsion, and 6th cranial nerve palsy. J Korean Med Sci. 2013 Nov;28(11):1687-9. doi: 10.3346/jkms.2013.28.11.1687. Epub 2013 Oct 31. PubMed PMID: 24265537; PubMed Central PMCID: PMC3835516.
15: Carbonari CA, Latorre DO, Gomes GL, Velini ED, Owens DK, Pan Z, Dayan FE. Resistance to glufosinate is proportional to phosphinothricin acetyltransferase expression and activity in LibertyLink(®) and WideStrike(®) cotton. Planta. 2016 Apr;243(4):925-33. doi: 10.1007/s00425-015-2457-3. Epub 2016 Jan 5. PubMed PMID: 26733464; PubMed Central PMCID: PMC4819749.
16: Matsumura N, Takeuchi C, Hishikawa K, Fujii T, Nakaki T. Glufosinate ammonium induces convulsion through N-methyl-D-aspartate receptors in mice. Neurosci Lett. 2001 May 18;304(1-2):123-5. PubMed PMID: 11335070.
17: Xie J, Bai X, Li Y, Sun C, Qian H, Fu Z. The effect of glufosinate on nitrogen assimilation at the physiological, biochemical and molecular levels in Phaeodactylum tricornutum. Ecotoxicology. 2014 Oct;23(8):1430-8. doi: 10.1007/s10646-014-1285-8. Epub 2014 Jul 14. PubMed PMID: 25017959.
18: Mao YC, Hung DZ, Wu ML, Tsai WJ, Wang LM, Ger J, Deng JF, Yang CC. Acute human glufosinate-containing herbicide poisoning. Clin Toxicol (Phila). 2012 Jun;50(5):396-402. doi: 10.3109/15563650.2012.676646. Epub 2012 Apr 5. PubMed PMID: 22480254.
19: Cui Y, Liu Z, Li Y, Zhou F, Chen H, Lin Y. Application of a novel phosphinothricin N-acetyltransferase (RePAT) gene in developing glufosinate-resistant rice. Sci Rep. 2016 Feb 16;6:21259. doi: 10.1038/srep21259. Erratum in: Sci Rep. 2018 Jan 29;8:46937. PubMed PMID: 26879398; PubMed Central PMCID: PMC4754654.
20: Ahn IP. Glufosinate ammonium-induced pathogen inhibition and defense responses culminate in disease protection in bar-transgenic rice. Plant Physiol. 2008 Jan;146(1):213-27. Epub 2007 Nov 2. PubMed PMID: 17981989; PubMed Central PMCID: PMC2230565.

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